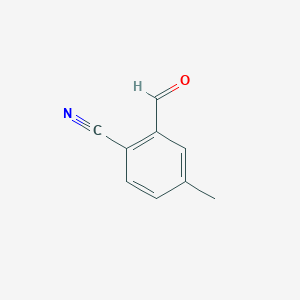

2-Formyl-4-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formyl-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVCKNGSOOTFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306993 | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-38-3 | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27613-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Formyl 4 Methylbenzonitrile

Regioselective Construction of the Benzonitrile (B105546) Core with Formyl and Methyl Substituents

The precise placement of formyl and methyl groups on the benzonitrile ring is critical for the synthesis of the target molecule. This section details direct and directed approaches to achieve this regioselectivity.

Direct Functionalization Strategies on Aromatic Precursors

Direct functionalization aims to introduce the required substituents onto a pre-existing aromatic ring in a controlled manner. One common strategy is the formylation of 4-methylbenzonitrile. While various formylation methods exist, achieving ortho-selectivity to the nitrile group can be challenging. The Gattermann-Koch reaction, which typically uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride, is a classic method for formylating aromatic rings. byjus.com However, its application to substrates like 4-methylbenzonitrile may lead to a mixture of isomers, requiring careful optimization of reaction conditions to favor the desired 2-formyl product. Another approach involves the Vilsmeier-Haack reaction, which employs a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This method can also be used for the formylation of aromatic compounds, but regioselectivity remains a key consideration.

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce the desired substituent.

In the context of 2-Formyl-4-methylbenzonitrile synthesis, a suitable precursor bearing a DMG could be employed. For instance, an appropriately substituted benzonitrile with a directing group could be subjected to ortho-lithiation followed by reaction with a formylating agent like DMF. The nitrile group itself can act as a moderate directing group, although stronger DMGs are often preferred to ensure high regioselectivity. organic-chemistry.org The choice of the organolithium reagent, solvent, and temperature are crucial parameters that need to be carefully controlled to achieve the desired outcome. uwindsor.ca

| Reagent/Method | Description | Key Considerations |

| Gattermann-Koch Reaction | Formylation of an aromatic ring using CO and HCl with a Lewis acid catalyst. byjus.com | Can result in a mixture of isomers; regioselectivity can be an issue. |

| Vilsmeier-Haack Reaction | Formylation using DMF and POCl3. | Regiocontrol is a significant factor. |

| Directed ortho-Metalation | Regioselective functionalization via an aryllithium intermediate directed by a DMG. wikipedia.orgorganic-chemistry.orgbaranlab.org | Requires a suitable directing group and careful control of reaction conditions. |

Convergent Synthetic Approaches Utilizing Key Intermediates

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the final steps. This approach can be more efficient and allows for greater flexibility in the synthesis.

Transformation of Methyl-Substituted Benzonitriles via Side-Chain Oxidation

One convergent approach starts with a methyl-substituted benzonitrile, such as 4-methylbenzonitrile. The methyl group can be transformed into a formyl group through side-chain oxidation. A common method involves a two-step process: radical bromination of the methyl group to form a dibromomethyl intermediate, followed by hydrolysis to the aldehyde. A procedure described in the literature involves the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) to selectively form the dibrominated product, which is then hydrolyzed to the ortho-formylbenzonitrile. rsc.org Another method involves the bromination of the methyl group on 3-methoxy-4-methylbenzonitrile (B1590838) using NBS to generate 3-methoxy-4-dibromomethylbenzonitrile, which is then hydrolyzed to produce 2-methoxy-4-cyanobenzaldehyde. google.com

Nitrile Group Introduction from Aldehyde Precursors (e.g., Oxime Dehydration)

An alternative convergent strategy begins with an aldehyde precursor, and the nitrile group is introduced at a later stage. A widely used method for converting an aldehyde to a nitrile is through the dehydration of its corresponding aldoxime. thieme-connect.com The aldehyde is first reacted with hydroxylamine (B1172632) to form the oxime. google.comgoogle.com This oxime is then dehydrated using various reagents to yield the nitrile. Common dehydrating agents include acetic anhydride, phosphorus pentoxide, and N-chlorosuccinimide with pyridine. thieme-connect.comgoogle.comgoogle.com The choice of dehydrating agent can be crucial to avoid side reactions and ensure a high yield of the desired benzonitrile. thieme-connect.com This approach has been successfully applied to the synthesis of various substituted benzonitriles. google.comgoogle.com

Formyl Group Generation from Benzal Halides or Related Precursors

This approach involves the synthesis of a benzal halide or a related precursor, which is then converted to the formyl group. For example, a dihalomethylarene can be hydrolyzed to form an aromatic aldehyde. google.com A mild and high-yielding synthesis of ortho-formylbenzonitriles involves the conversion of a dibrominated methyl group into the aldehyde through a silver(I)-assisted hydrolysis. rsc.org Another method involves the cyanation of an aryl halide that already contains a formyl group precursor. For instance, 2-bromo-4-methylbenzaldehyde (B1335389) can be subjected to a Rosenmund-von Braun reaction to introduce the cyano group, yielding this compound. rsc.orgorgsyn.org This direct cyanation of an aryl halide with a sensitive formyl group ortho to the halide has been achieved without the need for a protecting group. rsc.org

| Precursor Type | Transformation | Key Reagents |

| Methyl-substituted benzonitrile | Side-chain oxidation | NBS, followed by hydrolysis. rsc.orggoogle.com |

| Aldehyde precursor | Oxime formation and dehydration | Hydroxylamine, followed by a dehydrating agent (e.g., P2O5, NCS/pyridine). thieme-connect.comgoogle.comgoogle.com |

| Benzal halide/Aryl halide | Hydrolysis or cyanation | Silver(I) for hydrolysis of dibromomethyl group; Copper(I) cyanide for cyanation of aryl halide. rsc.org |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, providing pathways that are often more direct and selective than traditional stoichiometric methods. These approaches primarily involve transition metal catalysis and, increasingly, methods guided by the principles of organocatalysis and green chemistry.

Transition metal catalysis, particularly using palladium, represents a powerful tool for constructing the this compound framework. These reactions typically involve the formylation of an aryl halide or a related precursor. A common strategy is the palladium-catalyzed formylation of a halo-benzonitrile, such as 2-bromo-4-methylbenzonitrile, using a source of carbon monoxide.

Palladium-catalyzed reductive carbonylation using syngas (a mixture of CO and H₂) is an effective method for converting aryl halides and sulfonates into aldehydes. rsc.org This approach is advantageous as syngas is an inexpensive and readily available feedstock. rsc.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a benzoyl-palladium intermediate. Subsequent reductive elimination yields the desired aldehyde. ccspublishing.org.cnliverpool.ac.uk The efficiency of these reactions is highly dependent on the choice of ligands, bases, and solvents. liverpool.ac.ukbeilstein-journals.org For instance, the use of bulky phosphine (B1218219) ligands can enhance catalytic activity for C-O coupling reactions. beilstein-journals.org While direct examples for this compound are specific, the principles established for a wide range of aryl bromides are applicable. liverpool.ac.ukbeilstein-journals.org

Another relevant transition metal-catalyzed approach involves the Suzuki-Miyaura cross-coupling reaction to build the substituted benzonitrile skeleton first, which can then be converted to the target aldehyde. For example, palladium complexes have been shown to be highly active catalysts for the coupling of aryl bromides, such as 2-bromo-4-methylbenzonitrile, with boronic acids. researchgate.netarkat-usa.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzaldehyde (B42025) Synthesis This table presents data for analogous reactions, illustrating the principles of transition metal-catalyzed formylation.

| Starting Material | Catalyst System | Reagents | Solvent | Conditions | Yield | Ref |

| Aryl Fluorosulfonate | Pd(OAc)₂ / Ligand | Syngas (CO/H₂) | DMSO | 120 °C, 20 bar | Good to Excellent | rsc.org |

| 4-Bromoanisole | Pd(PAd₂nBu)₂ | CO/H₂, TMEDA | Toluene | 100 °C, 20 bar | >95% | liverpool.ac.uk |

| 2-Bromotoluene | [dmiop]₂[PdCl₄] | PhB(OH)₂, KOH | 2-Propanol | 40 °C, 2 h | 89% | researchgate.net |

In line with the principles of sustainable chemistry, recent synthetic developments have focused on minimizing hazardous reagents and waste. This includes the use of organocatalysts and environmentally benign reaction media.

One significant green chemistry approach is the use of water as a solvent. A convenient method for synthesizing 2-formylbenzonitriles involves the hydrolysis of the corresponding 2-(dibromomethyl)benzonitriles in a dioxane/water system. arkat-usa.orgresearchgate.net This method avoids the use of expensive or toxic reagents like silver nitrate (B79036) (AgNO₃) which was previously used for milder hydrolysis of benzal halides. arkat-usa.orgresearchgate.net This approach is particularly effective and has been noted for its potential in large-scale applications. arkat-usa.orgresearchgate.net

Another advancement in green synthesis is the development of safer alternatives to traditional, more hazardous reactions. For the introduction of the nitrile group, classical methods often rely on toxic cyanide salts. A greener, non-classical nitrile formation has been developed using hydroxylamine-O-sulfonic acid (HOSA). researchgate.net This method involves the conversion of an aldehyde to a nitrile. In a potential route to this compound, one could envision the formylation of 4-methylphenol, followed by conversion of the hydroxyl group to a leaving group and subsequent cyanation. However, a greener sequence could involve a para-selective Duff formylation of a suitable phenol, followed by the HOSA-promoted conversion of a different functional group to the nitrile. researchgate.net This strategy significantly improves safety and reduces the Process Mass Intensity (PMI), a key metric in green chemistry. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate reactions, also offers a green alternative to metal-based catalysts. While direct organocatalytic formylation of 4-methylbenzonitrile is not widely reported, organocatalytic methods for the α-formylation of ketones have been developed, demonstrating the potential of this approach. unibo.it The development of direct organocatalytic reactions to assemble functionalized aromatic systems represents a significant area of research. unm.edu

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on factors such as cost, efficiency, safety, environmental impact, and scalability. Transition metal-catalyzed methods offer high yields and functional group tolerance but can involve expensive catalysts and ligands. Methods rooted in green chemistry provide safer and more sustainable alternatives, which are increasingly important for industrial-scale production.

A key starting material for many routes is 2-methylbenzonitrile or a derivative thereof. One established, albeit traditional, pathway involves the bromination of the methyl group to a dibromomethyl group, followed by hydrolysis to the aldehyde. arkat-usa.orgresearchgate.net

Below is a comparative analysis of different synthetic strategies that could be applied or are related to the synthesis of this compound.

Table 2: Comparative Analysis of Synthetic Strategies

| Method/Strategy | Starting Material | Key Reagents/Catalyst | Conditions | Yield | Selectivity, Scalability & Green Considerations | Ref |

| Hydrolysis of Benzal Bromide | 2-(Dibromomethyl)-4-methylbenzonitrile | Dioxane/Water | Reflux | ~94% (for unsubstituted) | Good yields. Avoids toxic metals and expensive reagents like AgNO₃. Scalable and more environmentally friendly than older methods. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |

| Palladium-Catalyzed Formylation | 2-Bromo-4-methylbenzonitrile (hypothetical) | Pd Catalyst, Ligand, Syngas (CO/H₂) | 100-120 °C, High Pressure | Good to Excellent (by analogy) | High efficiency and selectivity. Requires pressure equipment and expensive palladium catalysts. Scalability demonstrated in continuous flow setups. rsc.orgliverpool.ac.uk | rsc.orgliverpool.ac.uk |

| Improved Route via HOSA (Analogous) | 3-Ethyl-4-hydroxy-5-methylbenzaldehyde | Hydroxylamine-O-sulfonic acid (HOSA) | Acetonitrile/Water, 50 °C | High | Avoids toxic cyanide reagents, significantly improving safety and green metrics (PMI reduced from 210 to 81 in the analogous case). Highly scalable. researchgate.net | researchgate.net |

Elucidating Chemical Reactivity and Synthetic Derivatization of 2 Formyl 4 Methylbenzonitrile

Mechanistic Studies of Formyl Group Transformations

The aldehyde (formyl) group in 2-Formyl-4-methylbenzonitrile is a primary site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols. The nitrile group generally remains inert under these conditions, allowing for selective transformation of the aldehyde functionality.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazone Formation)

The formyl group of this compound readily reacts with nitrogen-containing nucleophiles like primary amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. libretexts.org These condensation reactions are typically acid-catalyzed and proceed through the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.org

A notable example is the formation of hydrazones, which are valuable intermediates in their own right. ijpsr.comijpsr.com The reaction of an aldehyde with a hydrazine (B178648) derivative, such as benzohydrazide, leads to the formation of a hydrazone. ijpsr.com These reactions are often carried out in a suitable solvent like ethanol (B145695) and may require refluxing to go to completion. ijpsr.comscielo.br

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Aldehyde | Primary Amine | Imine (Schiff Base) |

| Aldehyde | Hydrazine | Hydrazone |

| Aldehyde | Hydroxylamine (B1172632) | Oxime |

This table summarizes common condensation reactions of aldehydes with various nitrogen-containing nucleophiles.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can oxidize the formyl group to a carboxylic acid. ucr.edu However, milder, more selective oxidizing agents are often preferred to avoid potential side reactions with other functional groups in the molecule. youtube.com Reagents like pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are effective for the weak oxidation of primary alcohols to aldehydes, and their use in the reverse reaction (oxidation of aldehydes) requires careful control. youtube.com

Reduction: The formyl group is readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation. leah4sci.com NaBH4 is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the nitrile group. leah4sci.com LiAlH4 is a much stronger reducing agent and can reduce both the aldehyde and the nitrile group, requiring careful control of reaction conditions if selective reduction of the aldehyde is desired. leah4sci.com

Reactivity Profiles of the Nitrile Group

The nitrile group in this compound also exhibits a range of reactivity, serving as a precursor to various nitrogen-containing functional groups and heterocyclic systems.

Hydrolysis to Amide and Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or alkaline conditions to first form an amide and then a carboxylic acid. libretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Chemoselective hydration of nitriles to amides can be achieved using specific catalysts, such as tetrabutylammonium (B224687) hydroxide (TBAH), which can proceed without oxidizing the formyl group. rsc.orgresearchgate.net

Table 2: Hydrolysis of Nitriles

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H2O, heat) | Amide | Carboxylic Acid + Ammonium Salt |

This table outlines the products of nitrile hydrolysis under acidic and alkaline conditions.

Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazole Synthesis)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. numberanalytics.com A prominent example is the synthesis of tetrazoles through the [3+2] cycloaddition reaction of the nitrile with an azide. organic-chemistry.org This reaction, often referred to as a "click chemistry" reaction, can be facilitated by various catalysts, including zinc(II) chloride or organocatalysts. organic-chemistry.org The reaction involves the addition of an azide, such as sodium azide, to the nitrile functionality, leading to the formation of a five-membered tetrazole ring. organic-chemistry.orgcore.ac.uk This method is a powerful tool for creating complex heterocyclic structures from relatively simple starting materials. nih.govcbijournal.com

Reductive Transformations of the Nitrile Functionality

The nitrile group of this compound is susceptible to reduction by various reagents, leading to different products depending on the strength of the reducing agent and the reaction conditions. The presence of the formyl group, which is also reducible, necessitates careful selection of reagents to achieve selectivity.

Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), will typically reduce both the nitrile and the formyl functionalities. jove.com The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. chemistrysteps.comchemguide.co.uk Concurrently, the formyl group is reduced to a primary alcohol. Therefore, treatment of this compound with LiAlH₄ is expected to produce (2-(aminomethyl)-5-methylphenyl)methanol.

Conversely, milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can allow for partial reduction. chemistrysteps.com At low temperatures, DIBAL-H can reduce a nitrile to an imine intermediate, which upon aqueous hydrolysis, yields an aldehyde. aakash.ac.inlibretexts.org However, given that the starting material already contains an aldehyde, this specific transformation is less straightforward. The primary utility of DIBAL-H in this context would be the selective reduction of the nitrile group to the corresponding primary amine while potentially preserving the aldehyde, though this requires careful control of stoichiometry and reaction conditions to avoid over-reduction of the formyl group. davuniversity.org Catalytic hydrogenation using reagents like H₂/Ni can also be employed to reduce the nitrile to a primary amine. aakash.ac.in

Table 1: Reductive Transformations of the Nitrile Group in this compound

| Reagent | Functionality Targeted | Expected Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile and Formyl | (2-(Aminomethyl)-5-methylphenyl)methanol | A strong reducing agent that reduces both functional groups. jove.comchemguide.co.uk |

| Diisobutylaluminium hydride (DIBAL-H) | Nitrile (selective) | 2-(Aminomethyl)-4-methylbenzaldehyde or further reduction products | A milder reducing agent; can selectively reduce nitriles to aldehydes (via imine hydrolysis) or amines with careful control. chemistrysteps.comlibretexts.orgdavuniversity.org |

| Hydrogen/Nickel (H₂/Ni) | Nitrile | 2-(Aminomethyl)-4-methylbenzaldehyde | A common method for the reduction of nitriles to primary amines through catalytic hydrogenation. aakash.ac.in |

Reactivity of the Methyl Group and Aromatic Ring

The reactivity of the benzonitrile (B105546) core and the appended methyl group is largely governed by the electronic effects of the substituents. The formyl and nitrile groups are electron-withdrawing and deactivating, while the methyl group is electron-donating and activating, leading to complex but predictable patterns of reactivity in electrophilic substitution and side-chain functionalization.

Electrophilic Aromatic Substitution on the Benzonitrile Core

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined influence of the three substituents. wikipedia.org The outcome of such reactions depends on the balance between activating and deactivating effects, as well as the directing properties of each group.

-CHO (Formyl group): Strongly deactivating and meta-directing due to its electron-withdrawing nature. libretexts.org

-CN (Nitrile group): Strongly deactivating and meta-directing for similar reasons. libretexts.org

-CH₃ (Methyl group): Activating and ortho, para-directing due to hyperconjugation and inductive effects. masterorganicchemistry.com

In this compound, the available positions for substitution are C3, C5, and C6.

The methyl group at C4 directs incoming electrophiles to its ortho positions, C3 and C5.

The formyl group at C2 directs to its meta position, C5.

The nitrile group at C1 directs to its meta positions, C3 and C5.

The directing vectors of all three groups converge on positions C3 and C5. Although the formyl and nitrile groups are deactivating, the activating effect of the methyl group makes C3 and C5 the most probable sites for electrophilic attack. The powerful deactivating nature of the cyano and formyl groups renders the ring significantly less reactive than benzene (B151609) itself, often requiring forcing conditions for reactions like nitration or halogenation. science.gov

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

| Nitrile (-CN) | C1 | Deactivating | meta | C3, C5 |

| Formyl (-CHO) | C2 | Deactivating | meta | C5 |

| Methyl (-CH₃) | C4 | Activating | ortho, para | C3, C5 |

Side-Chain Functionalization of the Methyl Group (e.g., Halogenation)

The methyl group attached to the aromatic ring is susceptible to side-chain functionalization, particularly through free-radical pathways. The benzylic position is stabilized by the aromatic ring, making it more reactive towards radical abstraction than a typical alkyl C-H bond.

A common and effective method for the halogenation of the benzylic methyl group is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and light (hν) or heat. chemistryscore.com This reaction proceeds via a free-radical chain mechanism, leading to the selective bromination of the methyl group to yield 2-Formyl-4-(bromomethyl)benzonitrile. chemistryscore.com This transformation introduces a versatile handle for further synthetic manipulations, as the benzylic bromide is an excellent electrophile for substitution reactions.

Table 3: Side-Chain Halogenation of this compound

| Reaction | Reagents | Product | Mechanism |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN/hν | 2-Formyl-4-(bromomethyl)benzonitrile | Free Radical Chain |

Synthesis of Complex Molecular Scaffolds Incorporating this compound

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a nitrile group that can participate in cyclization reactions, makes it a highly valuable building block for the synthesis of complex molecular scaffolds, particularly nitrogen-containing heterocycles. organic-chemistry.orgguilan.ac.ir

One significant application is in cascade reactions to construct polycyclic systems. nih.gov20.210.105 For instance, 2-formylbenzonitriles are known precursors for the synthesis of isoindolinones. mdpi.comnih.gov An electrochemical-initiated tandem reaction between 2-formylbenzonitrile and various anilines has been developed to produce N-aryl substituted isoindolinones. mdpi.comnih.gov This process involves initial imine formation between the aniline (B41778) and the formyl group, followed by an electrochemically induced cyclization involving the nitrile. Similarly, base-promoted cascade reactions with pronucleophiles like ((chloromethyl)sulfonyl)benzenes can lead to highly substituted isoindolin-1-ones. nih.gov

Furthermore, this compound is a suitable candidate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more starting materials to generate complex products. acsgcipr.orgorganic-chemistry.org The aldehyde functionality allows it to participate in renowned MCRs such as the Ugi reaction. tcichemicals.comnih.gov In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylaminocarboxamide. tcichemicals.com By employing this compound, a diverse library of complex molecules featuring the cyanobenzyl moiety can be rapidly assembled, offering a powerful strategy for drug discovery and materials science. nih.govrsc.org

Table 4: Application in the Synthesis of Complex Scaffolds

| Reaction Type | Reactants (with this compound) | Resulting Scaffold | Key Features |

| Cascade Reaction | Anilines, C-H active compounds | Substituted Isoindolinones | Forms heterocyclic core via sequential imine formation and cyclization. nih.govmdpi.com |

| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylaminocarboxamides | Highly convergent, creates molecular diversity in a single step. tcichemicals.comnih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Formyl 4 Methylbenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. For 2-formyl-4-methylbenzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide detailed insights into its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound provides crucial information about the number and environment of its protons. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl group protons. The aldehydic proton typically appears as a singlet in the downfield region, around 9.8–10.2 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons exhibit complex splitting patterns in the range of 7.0-8.0 ppm, reflecting their coupling with neighboring protons. The methyl group protons give rise to a singlet at approximately 2.4 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include the carbonyl carbon of the formyl group (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the aromatic ring and the methyl group. The specific chemical shifts are influenced by the electronic effects of the formyl and cyano substituents on the benzene (B151609) ring.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic CH | ~9.8-10.2 | ~190 |

| Aromatic CH | ~7.0-8.0 | - |

| Methyl CH₃ | ~2.4 | - |

| Nitrile CN | - | ~115-120 |

| Aromatic C | - | - |

| Methyl C | - | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed. bath.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. princeton.eduslideshare.net For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduslideshare.net This is instrumental in assigning the carbon signals for each protonated carbon in the molecule, such as the aromatic CH groups and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). princeton.eduslideshare.net This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the aromatic carbons bonded to the formyl and methyl groups. For instance, a correlation between the aldehydic proton and the nitrile carbon would confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding. princeton.eduslideshare.netharvard.edu In the context of this compound and its derivatives, NOESY can be used to confirm the through-space relationships between, for example, the formyl proton and adjacent aromatic protons, further solidifying the structural assignment. rsc.org

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound displays characteristic absorption bands that serve as a molecular fingerprint. The most prominent bands are associated with the stretching vibrations of the key functional groups:

C≡N Stretch: A sharp, intense band typically appears in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the aldehyde is expected around 1680-1700 cm⁻¹. pnrjournal.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C-H Bend (Aldehydic): The C-H bending vibration of the formyl group often gives rise to one or two bands in the 1420-1380 cm⁻¹ region.

Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

The precise positions of these bands can be influenced by the electronic interplay between the formyl and cyano substituents. researchgate.net

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220-2240 |

| Carbonyl (C=O) | Stretch | 1680-1700 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aldehydic C-H | Bend | 1420-1380 |

| Aromatic C=C | Bend | 1600-1450 |

Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.com The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric stretching of the C≡N bond. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals. aps.org Comparing the FTIR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. escholarship.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 145.16 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₉H₇NO. engineering.org.cn

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic aldehydes and nitriles can be expected. libretexts.org For this compound, potential fragmentation could involve the loss of the formyl radical (•CHO) or the hydrogen cyanide molecule (HCN), leading to characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS serves to verify its molecular formula, C₉H₇NO. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between different molecular formulas that may have the same integer mass. libretexts.org

The technique measures the exact mass of a molecule, typically to four or more decimal places. libretexts.org The theoretically calculated exact mass for the neutral molecule [M] of this compound is 145.05276 Da. nih.gov In a typical HRMS experiment, the molecule is ionized, commonly forming the molecular ion [M+H]⁺ in positive ion mode. The high precision of the measurement allows for the confident assignment of the molecular formula by comparing the experimentally determined mass to the calculated value, thereby ruling out other potential elemental combinations.

Table 1: HRMS Data for the Molecular Ion of this compound

| Identifier | Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|---|

| This compound | C₉H₇NO | [M+H]⁺ | 146.06004 |

| [M+Na]⁺ | 168.04200 | ||

| [M]⁺˙ | 145.05276 |

Data is based on theoretical calculations for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, an MS/MS experiment would typically involve isolating the molecular ion (e.g., m/z 145 or 146) and subjecting it to collision-induced dissociation (CID). The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms and the identity of its functional groups.

Loss of the formyl radical (•CHO): A common fragmentation for aromatic aldehydes, leading to a fragment ion.

Loss of carbon monoxide (CO): Resulting from the cleavage of the aldehyde group.

Cleavage of the nitrile group: Loss of HCN or the •CN radical.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aromatic ring.

These fragmentation pathways allow for the systematic deconstruction of the molecule, providing definitive structural confirmation.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [C₉H₇NO]⁺˙, m/z 145.05)

| Proposed Fragment Ion | Neutral Loss | Formula of Fragment | Calculated m/z |

|---|---|---|---|

| [M - H]⁺ | H• | C₉H₆NO⁺ | 144.04 |

| [M - CHO]⁺ | CHO• | C₈H₆N⁺ | 116.05 |

| [M - CO]⁺ | CO | C₈H₇N⁺˙ | 117.06 |

| [M - HCN]⁺ | HCN | C₈H₆O⁺˙ | 118.04 |

This table represents a predictive summary of plausible fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.comnih.gov For this compound, the presence of a polar formyl group (C=O) and a nitrile group (C≡N) suggests that specific intermolecular interactions will dominate its packing motif.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atom of the formyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors for aromatic or methyl C-H groups on adjacent molecules. nih.gov In the crystal structure of a derivative made from 4-formylbenzonitrile, intermolecular C—H⋯N hydrogen bonds were observed to link molecules into centrosymmetric dimers. nih.gov

Dipole-Dipole Interactions: The significant dipole moments associated with the formyl and nitrile groups are expected to lead to strong dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

In related structures like 2,6-dibromo-4-methylbenzonitrile, the steric bulk of substituents was shown to influence the packing, preventing the formation of planar sheets and causing neighboring molecules to be inclined relative to one another. researchgate.net A similar effect might be observed with the formyl group in this compound.

Table 3: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H / Methyl C-H | Formyl Oxygen (O) | Directional control, formation of synthons |

| Weak Hydrogen Bond | Aromatic C-H / Methyl C-H | Nitrile Nitrogen (N) | Dimer formation, network stabilization nih.gov |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Lattice stabilization, influences packing density |

Conformational Analysis in Crystalline State

The conformation of a molecule in the solid state describes the spatial arrangement of its atoms. For this compound, the central benzene ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the formyl group (CHO) around the C-C single bond connecting it to the benzene ring.

Studies on related cyano-substituted benzaldehyde (B42025) derivatives have shown that the molecular conformation is often influenced by stabilizing intramolecular interactions and the demands of efficient crystal packing. nih.gov In the solid state, the formyl group is likely to be coplanar, or nearly coplanar, with the benzene ring to maximize π-system conjugation. Crystal packing forces may induce slight torsional twists. The relative orientation of the formyl group with respect to the adjacent nitrile group will be a key conformational feature, dictated by the balance of steric and electronic effects within the crystal lattice. nih.gov

Computational and Theoretical Investigations of 2 Formyl 4 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular structure, spectroscopic features, and reactivity parameters. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface that correspond to a minimum energy. aps.org For 2-Formyl-4-methylbenzonitrile, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

The optimization calculations would confirm the planarity of the benzene (B151609) ring and determine the relative orientation of the formyl and nitrile substituents. The energetic stability of the resulting structure is a key output, providing a baseline for calculating other properties.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific computational results for this molecule are not available in the provided search results.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.45 | |

| C≡N | 1.16 | |

| C-CHO | 1.48 | |

| C=O | 1.22 | |

| C-CH₃ | 1.51 | |

| Bond Angles ( °) | C-C-C (aromatic) | 119 - 121 |

| C-C-CN | 118.5 | |

| C-C-CHO | 121.0 |

| Dihedral Angles (°) | C-C-C=O | ~180 (for planarity) |

Understanding the electronic landscape of this compound is crucial for predicting its reactivity. DFT calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the formyl and nitrile groups, respectively, identifying them as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Furthermore, analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges quantifies the charge on each atom, helping to pinpoint electrophilic (positive charge) and nucleophilic (negative charge) centers. researchgate.net

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) This table is illustrative and represents typical charge distributions for these functional groups.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (in CHO) | -0.55 |

| N (in CN) | -0.50 |

| C (in CHO) | +0.40 |

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification. researchgate.net

Vibrational Spectroscopy (IR & Raman): Theoretical calculations produce a set of vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies are often scaled by a specific factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This allows for the confident assignment of observed spectral bands to specific molecular motions, such as C≡N stretching, C=O stretching, and aromatic C-H bending. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). Comparing these predicted shifts with experimental data is a robust way to confirm the molecular structure.

Table 3: Predicted and Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) This table is illustrative, based on characteristic frequencies for the functional groups.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| C-H Stretch (Methyl) | 2980 - 2950 | Medium |

| C≡N Stretch | 2235 - 2220 | Strong (IR), Medium (Raman) |

| C=O Stretch | 1710 - 1690 | Strong (IR) |

Reaction Mechanism Elucidation and Transition State Analysis

Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions, providing detailed mechanistic insights. grafiati.comnih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Computational methods can be used to explore the feasibility of different synthetic routes. For this compound, potential pathways that could be modeled include:

The oxidation of 2-cyano-5-methylbenzyl alcohol.

The hydrolysis of 2-(dibromomethyl)-4-methylbenzonitrile, a reaction known for converting benzal bromides into benzaldehydes. researchgate.net

DFT calculations can model the step-by-step mechanism of these reactions. Similarly, the derivatization of the title compound can be studied. For instance, the condensation reaction of the formyl group with primary amines or other nucleophiles to form Schiff bases or hemiaminals is a common transformation that can be computationally investigated. mdpi.com Studies on similar molecules show that such reactions can be modeled to understand the stability of intermediates and products. nih.govmdpi.comnih.gov

A critical aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (Ea) for a reaction step can be determined. The activation energy is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.

Computational methods can trace the reaction path from reactants to products through the transition state. chemrxiv.org A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. These calculated energies can be used within frameworks like Transition State Theory to estimate reaction rate constants. Solvent effects, which can significantly influence reaction kinetics, are often incorporated into these calculations using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net This analysis allows for a quantitative comparison of different potential reaction pathways, predicting which will be kinetically favored.

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry provides powerful tools to predict the chemical reactivity and regioselectivity of organic molecules. For this compound, these predictions are primarily based on the electronic properties of the molecule, which are dictated by the interplay of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups, and the electron-donating methyl (-CH3) group attached to the benzene ring.

The formyl group, being a meta-director and deactivating, and the cyano group, also a strong deactivating and meta-directing group, significantly influence the electron density distribution on the aromatic ring. The methyl group, being an ortho-, para-director and activating, provides a counteracting electronic effect. The substitution pattern in this compound, with the formyl group at position 2, the methyl group at position 4, and the nitrile group at position 1, creates a unique electronic environment that governs its reactivity.

Theoretical studies on related substituted benzonitriles and benzaldehydes can offer insights into the probable reactive sites of this compound. Density Functional Theory (DFT) calculations are commonly employed to determine various molecular properties that correlate with reactivity.

Frontier Molecular Orbital (FMO) Theory:

The reactivity of a molecule can often be rationalized by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attacks, the reaction is likely to occur at the site with the highest HOMO density. For nucleophilic attacks, the reaction is favored at the site with the highest LUMO density.

Electrostatic Potential (ESP) Maps:

Electrostatic potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show a region of high positive potential (blue) around the hydrogen atom of the formyl group and the carbon atom of the nitrile group, indicating their electrophilic character. A region of negative potential (red) would be expected around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating their nucleophilic character. The aromatic ring would exhibit a more complex pattern due to the competing electronic effects of the substituents.

Predicted Reactivity:

Based on the functional groups present, this compound is expected to undergo reactions typical of aldehydes and nitriles. The formyl group can be a site for nucleophilic addition, oxidation to a carboxylic acid, or reduction to a hydroxymethyl group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine.

The regioselectivity of reactions on the aromatic ring is more complex. The strong deactivating effect of the formyl and cyano groups would direct incoming electrophiles to the positions meta to them. However, the activating methyl group directs to ortho and para positions. Given the substitution pattern, the positions on the ring have varying degrees of activation and deactivation, leading to potentially complex product mixtures in electrophilic substitution reactions. Computational studies would be invaluable in predicting the most likely sites of substitution.

Table of Predicted Reactivity Hotspots:

| Functional Group / Ring Position | Type of Reaction Favored | Rationale |

| Formyl Carbon | Nucleophilic Addition | Electron-withdrawing nature of the oxygen atom creates a partial positive charge. |

| Formyl Hydrogen | Radical Abstraction | Relatively weak C-H bond. |

| Nitrile Carbon | Nucleophilic Addition | Electronegative nitrogen atom polarizes the C≡N bond. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Presence of strong electron-withdrawing groups can facilitate this reaction with strong nucleophiles. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Deactivated ring, but potential sites can be predicted based on the net electronic effect of all substituents. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. For this compound, molecular modeling and dynamics simulations can provide a detailed picture of its conformational landscape.

The key conformational feature of this compound is the orientation of the formyl group relative to the benzene ring. Due to steric hindrance and electronic interactions with the adjacent cyano group, the rotation around the C(aryl)-C(formyl) bond is restricted. This gives rise to two potential planar conformers: the O-cis and O-trans isomers, where the formyl oxygen is either on the same side or the opposite side of the cyano group, respectively.

Conformational Analysis of Substituted Benzaldehydes:

Studies on ortho-substituted benzaldehydes have shown that the conformational preference is a delicate balance of steric repulsion and electrostatic interactions. tandfonline.comacs.orgrsc.org For instance, in o-chlorobenzaldehyde, the O-trans conformer is overwhelmingly favored. rsc.org In contrast, for some other ortho-substituted benzaldehydes, a mixture of conformers is observed.

For this compound, the bulky cyano group ortho to the formyl group would be expected to create significant steric hindrance. This would likely favor the O-trans conformation, where the formyl group is directed away from the cyano group to minimize steric clash.

Computational Methods for Conformational Analysis:

A variety of computational methods can be used to investigate the conformational landscape of this compound:

Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angle of the formyl group and calculating the energy at each step, a PES scan can identify the stable conformers (energy minima) and the transition states (energy maxima) connecting them.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, one can observe the conformational transitions and determine the relative populations of different conformers.

Predicted Conformational Preferences:

Based on general principles of steric hindrance, the O-trans conformer of this compound is predicted to be the more stable and therefore the major conformer in the equilibrium mixture. The energy barrier for rotation between the cis and trans conformers would also be of interest, as it would determine the rate of interconversion at a given temperature.

Table of Predicted Conformational Data:

| Conformer | Relative Energy (Predicted) | Key Dihedral Angle (C2-C1-C(formyl)-O) | Predicted Population |

| O-trans | Lower | ~180° | Major |

| O-cis | Higher | ~0° | Minor |

It is important to note that these are predictions based on general principles and data from related molecules. Detailed computational studies, such as high-level DFT calculations and extensive molecular dynamics simulations, would be necessary to provide a more quantitative and accurate description of the chemical reactivity, regioselectivity, and conformational landscape of this compound.

Advanced Applications and Material Science Contributions of 2 Formyl 4 Methylbenzonitrile

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of aldehyde and nitrile functionalities on the benzene (B151609) ring allows 2-Formyl-4-methylbenzonitrile to serve as a versatile starting material. These groups can be reacted selectively or simultaneously to build molecular complexity, establishing the compound as a key precursor in synthetic chemistry.

Precursor for Advanced Building Blocks in Organic Synthesis

Advanced chemical building blocks are molecules with specific reactive functionalities that are used in the modular construction of more complex target structures, particularly in medicinal chemistry and materials science. lifechemicals.comnih.gov The aldehyde group in this compound can undergo a wide range of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or alkene. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

This dual reactivity allows it to be a precursor for a variety of more elaborate building blocks. For instance, converting the aldehyde to a different functional group while preserving the nitrile allows for subsequent reactions like metal-catalyzed cross-couplings or cyclization reactions. While it is recognized as a useful organic building block, specific, widely-published examples of its multi-step conversion into named advanced intermediates are not prominent in a general literature survey. bldpharm.com Its utility is often found in patented synthetic routes or as a starting material in chemical catalogues.

Integration into Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. nih.gov This approach is valued for its ability to rapidly generate libraries of complex molecules. nih.govnih.gov

The aldehyde functional group is a cornerstone of many well-known MCRs, including the Ugi, Passerini, and Strecker reactions. nih.govnih.gov

Ugi Reaction : An aldehyde can react with an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Passerini Reaction : An aldehyde reacts with a carboxylic acid and an isocyanide to produce an α-acyloxy carboxamide.

Doebner Reaction : An aromatic amine, an aldehyde, and pyruvic acid can be used to synthesize quinoline-4-carboxylic acids. mdpi.com

The presence of the aldehyde makes this compound a suitable candidate for integration into such MCRs, allowing for the creation of diverse molecular scaffolds bearing a cyano-substituted phenyl group. Despite this theoretical potential for creating scaffold diversity, specific, published examples detailing the use of this compound in these named MCRs are not readily found in the surveyed scientific literature.

Contributions to Functional Materials

The electronic properties of the benzonitrile (B105546) moiety, combined with the reactive handle of the formyl group, position this compound as a potential building block for advanced functional materials.

Optoelectronic Applications (e.g., Thermally Activated Delayed Fluorescence Emitters)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve up to 100% internal quantum efficiency. bohrium.com TADF materials are typically designed with a donor-acceptor (D-A) structure to minimize the energy gap between their singlet and triplet excited states. bohrium.com

Table 1: Performance of an OLED Device Using a TADF Emitter Synthesized from a Related Benzonitrile Building Block (4-Fluoro-2-methylbenzonitrile)

| Performance Metric | Value | Reference |

|---|---|---|

| Maximum Current Efficiency | 34.5 cd/A | ossila.com |

| Maximum Power Efficiency | 29.9 lm/W | ossila.com |

| Maximum External Quantum Efficiency (EQE) | 10.8% | ossila.com |

This table illustrates the application of a structurally similar compound and suggests the potential of the this compound scaffold in this field.

Polymer Science and Specialty Resin Development

The bifunctional nature of this compound suggests potential applicability in polymer science. The aldehyde group can participate in polycondensation reactions, for example with phenols or amines, to form specialty resins. The nitrile groups, if incorporated into a polymer backbone, could serve as sites for cross-linking or further functionalization to tune the material's properties. However, a review of available scientific literature does not provide specific examples or detailed research on the use of this compound for polymer or specialty resin development.

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.org The design of ligands is crucial for developing new catalysts and materials. biointerfaceresearch.com

This compound possesses two potential coordination sites: the nitrogen atom of the nitrile group and the oxygen atom of the aldehyde group. This allows it to potentially act as a ligand for metal ions. It could bind in a monodentate fashion through either the nitrogen or oxygen atom.

More commonly, aldehydes are used to synthesize more complex polydentate ligands, such as Schiff bases. A Schiff base is formed by the condensation of an aldehyde with a primary amine. If this compound is reacted with an amine that contains another donor atom, the resulting Schiff base ligand can bind to a metal center through multiple points, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex. libretexts.org For example, transition metal complexes of Schiff bases derived from the related 4-methylbenzaldehyde (B123495) have been synthesized and studied for their biological activity. biointerfaceresearch.com While the structure of this compound makes it a viable candidate for forming such coordination compounds, specific studies detailing its use as a direct ligand or as a precursor to a Schiff base ligand are not prevalent in the reviewed literature.

Exploration in Supramolecular Chemistry for Self-Assembly Processes

The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions between molecules. scitoys.commdpi.com The compound this compound is a molecule of significant interest in this domain due to its unique combination of functional groups, which can direct self-assembly processes to create well-defined architectures. The interplay between the formyl (-CHO) and nitrile (-C≡N) groups, in conjunction with the aromatic ring, provides a platform for various non-covalent interactions that are fundamental to the construction of supramolecular systems.

The self-assembly of organic molecules is driven by a range of weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. scitoys.commdpi.com In the case of benzonitrile derivatives, the nitrile group is a key player. It can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. epa.gov The presence of a formyl group introduces additional possibilities for hydrogen bonding and other electrostatic interactions.

Detailed research into the crystal structure of the closely related compound, 2-formylbenzonitrile, reveals specific intermolecular interactions that drive its self-assembly. researchgate.net The molecules are observed to pack in sheet-like structures, a process guided by C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net This indicates that both the nitrile and the formyl groups actively participate in the formation of the supramolecular architecture. Furthermore, a weak intramolecular interaction between the aldehyde oxygen and the nitrile carbon has been noted, suggesting a degree of electronic communication between these two functional groups. researchgate.net

The dual functionality of aryl nitriles as both hydrogen-bond acceptors and chemically modifiable groups presents further opportunities in the design of dynamic supramolecular systems. nih.gov The formyl group, being electrophilic in nature, can also participate in various chemical reactions, offering a route to more complex, covalently linked assemblies.

The table below summarizes the key non-covalent interactions that are anticipated to play a role in the self-assembly of this compound, based on the analysis of analogous structures.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Formyl (C-H⋯O), Nitrile (C-H⋯N) | Directs the formation of sheet-like structures. |

| π-π Stacking | Aromatic Rings | Contributes to the stabilization of layered assemblies. |

| van der Waals Forces | Entire Molecule | Provides overall cohesive energy to the supramolecular structure. |

| Intramolecular O⋯C Interaction | Formyl Oxygen and Nitrile Carbon | Influences the conformation of the molecule. |

The exploration of this compound in supramolecular chemistry is a promising area of research. The specific arrangement of its functional groups allows for a predictable and controllable self-assembly process, which is a cornerstone of developing novel materials with tailored properties for applications in fields such as electronics, catalysis, and sensing.

Emerging Research Frontiers and Future Directions for 2 Formyl 4 Methylbenzonitrile

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign synthetic routes to valuable chemical intermediates like 2-Formyl-4-methylbenzonitrile is a central theme in modern chemistry. Research is moving beyond traditional methods, which often involve harsh conditions or toxic reagents, towards innovative and sustainable alternatives. ijfmr.comnih.gov Key areas of development include catalytic processes and the application of green chemistry principles. acs.orgnsf.gov

Novel synthetic strategies are being explored that offer high efficiency and selectivity. For instance, electrochemical-induced tandem reactions represent a frontier approach. Such methods can facilitate complex transformations, like the synthesis of N-aryl isoindolinones from 2-formylbenzonitriles and anilines, in an eco-friendly manner by minimizing waste. mdpi.com Another innovative approach involves asymmetric phase-transfer catalysis (PTC) for the synthesis of chiral molecules from 2-formylbenzonitrile derivatives, achieving high yields and enantiomeric excesses. rsc.org

Sustainability in chemical synthesis is often quantified by metrics such as Atom Economy, Process Mass Intensity (PMI), and the use of greener solvents and catalysts. acs.orgnsf.govacsgcipr.org The goal is to design processes that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org For benzonitrile (B105546) derivatives, this involves exploring solvent-free reactions, using water as a benign solvent medium, or employing recyclable catalysts to reduce the environmental footprint. ijfmr.comacs.org The development of synthetic routes that are both novel in their chemical approach and sustainable in their execution represents a significant future direction. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzonitrile Derivatives

| Methodology | Key Features | Potential Advantages | Representative Research Focus |

|---|---|---|---|

| Electrochemical Synthesis | Uses electrical current to drive reactions. | Mild conditions, high selectivity, reduced use of chemical oxidants/reductants. mdpi.com | Tandem reactions for heterocyclic synthesis. mdpi.com |

| Phase-Transfer Catalysis (PTC) | Employs catalysts to facilitate reactions between reactants in different phases. | Mild reaction conditions, potential for asymmetric synthesis, operational simplicity. rsc.org | Enantioselective synthesis of amino-substituted isoindolinones. rsc.org |

| Green Chemistry Protocols | Adheres to the 12 principles of green chemistry (e.g., waste prevention, atom economy, use of safer solvents). ijfmr.comacs.org | Reduced environmental impact, improved safety, potential cost savings. nsf.govacsgcipr.org | Water-mediated, catalyst-free reactions; use of renewable feedstocks. acs.org |

| Catalytic C-H Functionalization | Directly converts C-H bonds into new functional groups using a catalyst. | High atom economy, step efficiency, reduces need for pre-functionalized substrates. | Palladium-catalyzed intramolecular acylation to form complex cyclic structures. tdx.cat |

Unveiling Underexplored Reactivity and Mechanistic Pathways

Understanding the reactivity and reaction mechanisms of this compound is crucial for its effective utilization. The compound's formyl (-CHO) and nitrile (-CN) groups are the primary sites of reactivity, allowing for a wide range of chemical transformations. The aldehyde can undergo nucleophilic addition, condensation, and oxidation reactions, while the nitrile group can be hydrolyzed or reduced. mdpi.comrsc.org

Recent research has focused on tandem or cascade reactions, where multiple chemical transformations occur in a single pot, starting from 2-formylbenzonitrile derivatives. These processes are highly efficient and can rapidly generate molecular complexity. mdpi.comacs.org For example, an electrochemical-induced cascade reaction between 2-formylbenzonitrile and anilines leads to the formation of N-aryl isoindolinones. mdpi.com Similarly, a base-catalyzed cascade involving hemiaminal formation, heterocyclization, and an aza-Mannich reaction has been used to synthesize 3-amino-substituted isoindolinones. rsc.org

A significant frontier in this area is the use of computational chemistry, particularly Density Functional Theory (DFT), to elucidate complex reaction mechanisms. mdpi.comrsc.orgescholarship.org DFT calculations can provide detailed insights into transition states, reaction intermediates, and the role of catalysts, which are often difficult to determine through experimental means alone. mdpi.comrsc.org For instance, DFT studies have been used to rationalize the enantioselectivity observed in phase-transfer catalyzed reactions and to explore the potential energy surface of electrochemical processes. mdpi.comrsc.org The mechanism of nitrile hydration catalyzed by metal complexes is another area where experimental and computational studies have combined to reveal alternative pathways to those previously assumed. acs.org

Table 2: Reactivity and Mechanistic Insights for 2-Formylbenzonitrile Derivatives

| Reaction Type | Description | Mechanistic Approach | Key Findings |

|---|---|---|---|

| Electrochemical Cascade | An electrochemically initiated tandem reaction with anilines. | Experimental (Cyclic Voltammetry) & Computational (DFT). mdpi.com | Provides a green method for synthesizing N-aryl isoindolinones; DFT calculations elucidate the potential energy surface of the process. mdpi.com |

| Asymmetric aza-Mannich Reaction | A chiral phase-transfer catalyst induces a cascade reaction with amines. | Experimental & Computational (DFT). rsc.org | Achieves high yields and enantioselectivity; DFT provides a rationale for the catalyst's mode of action and observed stereochemistry. rsc.org |

| Lewis Acid Catalysis | Iron(III)-catalyzed carbonyl-olefin metathesis. | Experimental (Kinetics, Spectroscopy) & Computational (DFT). doi.org | Proposes that the reaction proceeds via a homobimetallic ion pair, a mechanism not commonly recognized for Lewis acids. doi.org |

| Nitrile Hydration | Metal-catalyzed addition of water across the C≡N triple bond. | Experimental (Kinetics, Isolation of Intermediates) & Computational (DFT). acs.org | Evidence supports an alternative mechanism to traditional pathways, where the catalyst is generated in situ with the nitrile substrate. acs.org |

Innovation in Advanced Material Applications and Device Fabrication

The unique electronic and structural properties of benzonitrile derivatives make them attractive building blocks for advanced materials. ossila.com While direct applications of this compound in final devices are still an emerging area, its potential as a precursor for functional materials is significant, particularly in the field of organic electronics. bldpharm.com

Beyond OLEDs, the versatility of this compound makes it a candidate for synthesizing other functional materials. These include Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), where tailored organic linkers are required to build porous structures with applications in gas storage, catalysis, and sensing. ossila.com The ability to use this compound as a foundational unit for creating larger, conjugated systems also makes it relevant for developing organic semiconductors for applications like organic photovoltaics (OPVs) and field-effect transistors (OFETs). nsf.govossila.com

Table 3: Potential Applications of this compound in Advanced Materials

| Application Area | Role of this compound | Desired Material Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive layer (EML) hosts or electron-transport layer (ETL) materials. solusadvancedmaterials.com | High thermal stability, suitable energy levels, good film-forming properties, high quantum efficiency. solusadvancedmaterials.com |

| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials in the active layer. | Broad absorption spectra, high charge carrier mobility, appropriate HOMO/LUMO energy levels. nsf.gov |

| Organic Field-Effect Transistors (OFETs) | Monomer for synthesizing semiconducting polymers. | High charge carrier mobility, good solution processability, environmental stability. nsf.gov |

| Porous Frameworks (MOFs/COFs) | Organic linker or strut to construct the framework. ossila.com | High surface area, permanent porosity, chemical and thermal stability. |

Synergistic Integration of Experimental and Computational Chemistry

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemical research, enabling a deeper understanding and more rapid development of new molecules and reactions. For a compound like this compound, this integration is crucial for predicting its properties, understanding its reactivity, and designing new applications.